![molecular formula C13H25N3O2 B4685302 N-cyclohexyl-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B4685302.png)
N-cyclohexyl-N'-[3-(dimethylamino)propyl]ethanediamide
Overview
Description
N-cyclohexyl-N'-[3-(dimethylamino)propyl]ethanediamide, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It was first synthesized in 2009 by researchers at the University of Sydney and has since gained attention for its potential in cancer treatment.
Mechanism of Action
CX-5461 targets Pol I transcription by binding to the DNA-binding cleft of Pol I. This binding inhibits the elongation of Pol I transcripts, leading to the accumulation of DNA damage and ultimately cell death. CX-5461 has also been shown to disrupt the formation of ribosomal DNA (rDNA) transcription factories, which are essential for the production of ribosomes. This disruption leads to a decrease in ribosome biogenesis and protein synthesis.
Biochemical and Physiological Effects:
CX-5461 has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. This selectivity is thought to be due to the upregulation of Pol I transcription in cancer cells. CX-5461 has also been shown to induce DNA damage and activate the DNA damage response pathway. This activation leads to the recruitment of DNA repair proteins and ultimately cell death.
Advantages and Limitations for Lab Experiments
One advantage of CX-5461 is its selectivity towards cancer cells, which makes it a promising candidate for cancer treatment. CX-5461 has also shown synergistic effects when used in combination with other cancer therapies. However, one limitation of CX-5461 is its relatively low potency compared to other cancer drugs. This may limit its effectiveness in certain cancers.
Future Directions
There are several future directions for the research of CX-5461. One direction is the development of more potent CX-5461 analogues. Another direction is the identification of biomarkers that can predict the response to CX-5461 therapy. Additionally, the combination of CX-5461 with other cancer therapies is an area of active research. Finally, the use of CX-5461 in combination with immunotherapy is an emerging area of research that holds promise for the treatment of cancer.
Scientific Research Applications
CX-5461 has been extensively studied for its potential in cancer treatment. It has shown promising results in preclinical studies for a variety of cancers, including breast, lung, and ovarian cancer. CX-5461 has been shown to inhibit Pol I transcription, which is upregulated in many cancer cells. This inhibition leads to DNA damage and cell death. CX-5461 has also been shown to have synergistic effects when used in combination with other cancer therapies, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N'-cyclohexyl-N-[3-(dimethylamino)propyl]oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-16(2)10-6-9-14-12(17)13(18)15-11-7-4-3-5-8-11/h11H,3-10H2,1-2H3,(H,14,17)(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQWZXMUHAAWDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NC1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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